

Technical Guide: (E)-1-ethoxydec-1-ene (CAS Number 61668-40-4)

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Compound of Interest

Compound Name: 1-Decene, 1-ethoxy-

Cat. No.: B15176062

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Introduction

(E)-1-ethoxydec-1-ene, identified by the CAS number 61668-40-4, is an organic compound with the molecular formula $C_{12}H_{24}O$. Structurally, it is a vinyl ether, characterized by an ethoxy group attached to a carbon-carbon double bond at the terminus of a ten-carbon chain. This compound is of interest as a chemical intermediate and a potential fragrance ingredient. This guide provides a comprehensive overview of its known characteristics, including its physicochemical properties, a representative synthesis protocol, expected analytical characterization data, and toxicological profile.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data available for (E)-1-ethoxydec-1-ene.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	61668-40-4	N/A
Molecular Formula	C12H24O	N/A
Molecular Weight	184.32 g/mol	N/A
IUPAC Name	(E)-1-ethoxydec-1-ene	N/A
Appearance	Colorless liquid (presumed)	N/A
Odor	Fruity	[1]

Table 2: Toxicological Data

Endpoint	Value	Species	Route	Source
Skin Irritation	Causes skin irritation	Not specified	Dermal	[2]
Aquatic Toxicity	Very toxic to aquatic life with long-lasting effects	Not specified	Not applicable	[2]

Synthesis and Characterization

Representative Synthesis Protocol: Ethoxylation of 1-Decene

A plausible method for the synthesis of (E)-1-ethoxydec-1-ene is the ethoxylation of 1-decene. The following is a representative experimental protocol based on general procedures for alkene ethoxylation.

Objective: To synthesize (E)-1-ethoxydec-1-ene from 1-decene and ethanol.

Materials:

- 1-decene

- Ethanol (anhydrous)
- Palladium(II) chloride (PdCl_2)
- Copper(I) chloride (CuCl)
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Inert gas (e.g., nitrogen or argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas.
- **Addition of Reagents:** The flask is charged with anhydrous solvent, 1-decene, and a molar excess of anhydrous ethanol.
- **Catalyst Addition:** Catalytic amounts of palladium(II) chloride and copper(I) chloride are added to the reaction mixture.
- **Reaction Conditions:** The mixture is stirred and heated to reflux under an inert atmosphere. The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine to remove the catalyst and any water-soluble byproducts.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure (E)-1-ethoxydec-1-ene.

Expected Characterization Data

While experimental spectra for (E)-1-ethoxydec-1-ene are not readily available in the public domain, the following are the expected spectroscopic features based on its structure.

Table 3: Predicted Spectroscopic Data for (E)-1-ethoxydec-1-ene

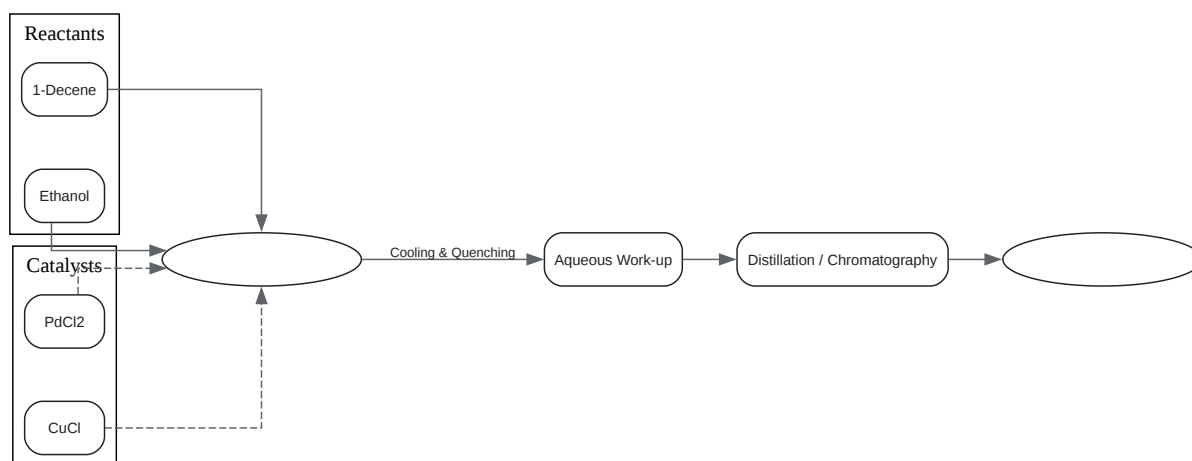
Technique	Expected Features
¹ H NMR	- Vinyl protons: Two doublets in the region of δ 5.5-6.5 ppm for the protons on the double bond, with a large coupling constant characteristic of a trans configuration. - Ethoxy group: A quartet around δ 3.5-4.0 ppm (for the -OCH ₂ - group) and a triplet around δ 1.0-1.5 ppm (for the -CH ₃ group). - Decyl chain: A series of multiplets in the aliphatic region (δ 0.8-2.5 ppm).
¹³ C NMR	- Vinyl carbons: Two signals in the olefinic region (δ 100-150 ppm). - Ethoxy group: A signal around δ 60-70 ppm for the -OCH ₂ - carbon and a signal around δ 15 ppm for the -CH ₃ carbon. - Decyl chain: Multiple signals in the aliphatic region (δ 10-40 ppm).
IR Spectroscopy	- C=C stretch: A characteristic absorption band around 1650-1680 cm ⁻¹ . - C-O stretch: A strong absorption band in the region of 1050-1150 cm ⁻¹ . - C-H stretches: Aliphatic C-H stretching vibrations just below 3000 cm ⁻¹ and vinylic C-H stretching vibrations just above 3000 cm ⁻¹ .
Mass Spectrometry	- Molecular Ion (M ⁺): A peak at m/z = 184. - Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the ethoxy group, cleavage of the decyl chain, and other characteristic fragmentations of vinyl ethers.

Biological Activity and Mechanism of Toxicity

The toxicological data indicates that (E)-1-ethoxydec-1-ene is a skin irritant and is toxic to aquatic organisms. While a specific mechanism of action has not been elucidated for this compound, related alpha,beta-unsaturated ethers and carbonyl compounds are known to exert their toxicity through a mechanism of Michael addition.^{[1][3]} This involves the electrophilic carbon-carbon double bond reacting with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to enzyme inhibition, disruption of cellular signaling, and ultimately, cell death.

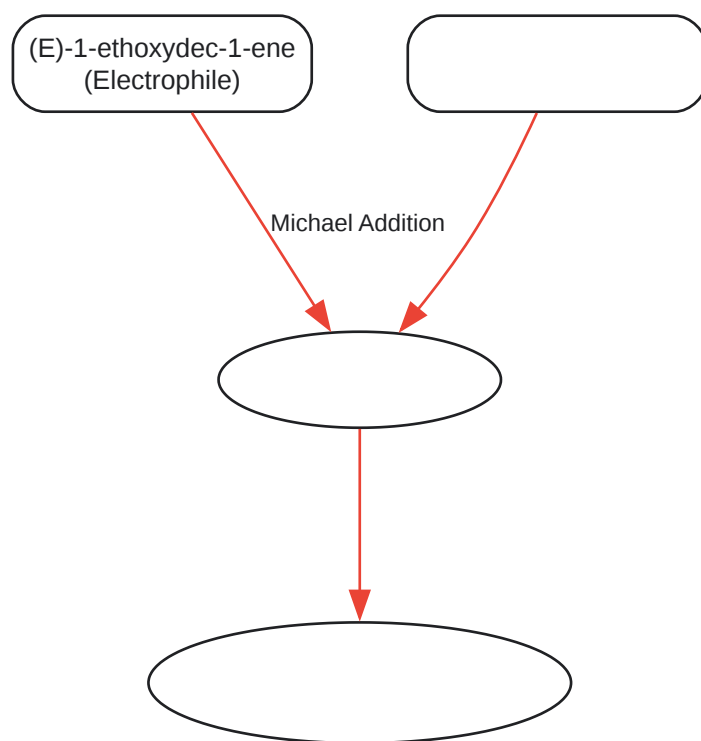
Visualizations

The following diagrams illustrate the proposed synthesis workflow and a potential mechanism of toxicity for (E)-1-ethoxydec-1-ene.



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Caption: Synthesis workflow for (E)-1-ethoxydec-1-ene via ethoxylation of 1-decene.



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Caption: Proposed mechanism of toxicity via Michael addition.

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